molecular formula C18H38O4Si2 B14283321 Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)

Cat. No.: B14283321
M. Wt: 374.7 g/mol
InChI Key: WXSHSLZNMIOUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) is a specialized organic compound with the molecular formula C18H38O4Si2 and a molecular weight of 374.7 g/mol. This compound is characterized by its unique structure, which includes two tert-butyl(dimethyl)silyl groups and a hydroxyl group attached to a cyclohexanone ring. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl ether. The intermediate product is then subjected to further reactions to introduce the hydroxyl group at the 4-position of the cyclohexanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.

    Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether groups.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of cyclohexanone derivatives with various functional groups replacing the silyl ethers.

Scientific Research Applications

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) has several scientific research applications, including:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxyl groups.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) involves the interaction of its functional groups with various molecular targets. The silyl ether groups provide steric protection to the hydroxyl groups, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-(1,1-dimethylethyl)-: Similar structure but lacks the hydroxyl group and additional silyl ether group.

    3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Contains similar silyl ether groups but has a different core structure.

    (1Alpha,3R,4Alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester: Similar protecting groups but different functional groups and core structure.

Uniqueness

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) is unique due to its combination of silyl ether and hydroxyl groups, which provide both protection and reactivity. This makes it a versatile compound in various chemical and industrial applications.

Biological Activity

Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R) is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique molecular structure features a cyclohexanone ring with two tert-butyldimethylsilyl ether groups and a hydroxy group at the 4-position. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H38O4Si2
  • Molecular Weight : Approximately 358.67 g/mol
  • Structure : The compound's structure enhances its stability and reactivity due to the presence of silyl ether groups and a hydroxy functionality.

The biological activity of Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, is primarily influenced by its ability to undergo nucleophilic substitutions and hydrolysis reactions. The hydroxy group can participate in various reactions such as esterification and etherification, which may enhance its interaction with biological targets. Preliminary studies suggest that compounds with similar structures may interact favorably with enzymes or receptors due to their hydrophobic and polar regions.

Interaction Studies

Recent investigations have highlighted the importance of understanding how this compound interacts with biological systems. Techniques such as molecular docking and spectroscopic methods are crucial for elucidating its mechanism of action. For instance, compounds structurally similar to Cyclohexanone have shown favorable interactions with various enzymes, suggesting potential therapeutic roles in drug design.

Case Study: Cyclohexanone in Clinical Outcomes

A study focused on children undergoing extracorporeal membrane oxygenation (ECMO) revealed significant findings regarding cyclohexanone and its metabolites. Plasma levels of cyclohexanediol (a metabolite of cyclohexanone) were associated with clinical outcomes. Higher concentrations of cyclohexanediol on the first day of ECMO were significantly linked to unfavorable outcomes at hospital discharge (hazard ratio [HR], 1.24; 95% CI, 1.04–1.47) . This underscores the compound's relevance in clinical settings and its potential implications for patient monitoring.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl esterC15H22O4Contains a methyl ester group; used in various synthetic applications
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl EsterC18H38O4Si2Features additional carboxylic acid functionality
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl EsterC20H38N2O6SIncorporates an imidazole moiety; potential biological activity

The structural uniqueness of Cyclohexanone sets it apart from these compounds by combining silyl ether groups with hydroxy functionality that enhances both stability and reactivity .

Properties

Molecular Formula

C18H38O4Si2

Molecular Weight

374.7 g/mol

IUPAC Name

3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-14-11-13(19)12-15(16(14)20)22-24(9,10)18(4,5)6/h14-16,20H,11-12H2,1-10H3

InChI Key

WXSHSLZNMIOUPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)CC(C1O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.